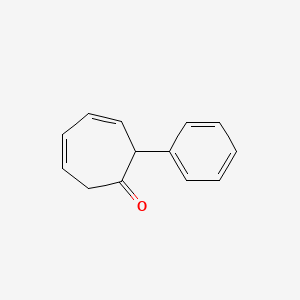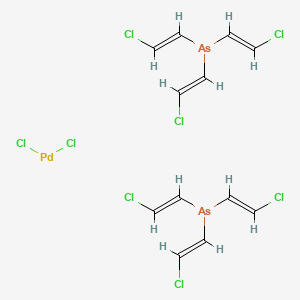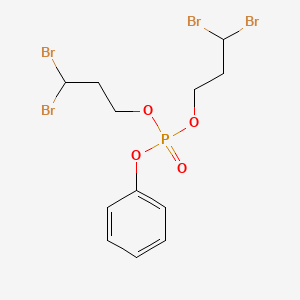![molecular formula C18H30N2O2 B14501536 N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea CAS No. 64462-72-2](/img/structure/B14501536.png)
N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea is a synthetic organic compound known for its antioxidant properties. It is derived from phenolic compounds and is often used in various industrial applications due to its stability and effectiveness in preventing oxidation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea typically involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propylamine with isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted urea derivatives.
Applications De Recherche Scientifique
N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in various diseases.
Industry: Used in the stabilization of plastics and other materials to enhance their longevity and performance.
Mécanisme D'action
The antioxidant properties of N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea are primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and materials from oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another phenolic antioxidant used in polymer stabilization.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A high-performance antioxidant used in various industrial applications.
Uniqueness
N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea is unique due to its specific urea linkage, which provides additional stability and versatility in various applications compared to other phenolic antioxidants. Its ability to undergo multiple types of chemical reactions also makes it a valuable compound in synthetic chemistry and industrial processes.
Propriétés
Numéro CAS |
64462-72-2 |
|---|---|
Formule moléculaire |
C18H30N2O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propylurea |
InChI |
InChI=1S/C18H30N2O2/c1-17(2,3)13-10-12(8-7-9-20-16(19)22)11-14(15(13)21)18(4,5)6/h10-11,21H,7-9H2,1-6H3,(H3,19,20,22) |
Clé InChI |
CZSPHZOGBBWYFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


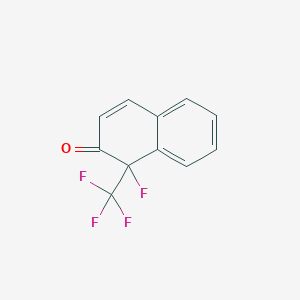
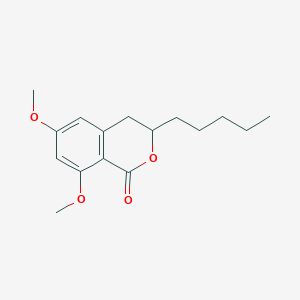
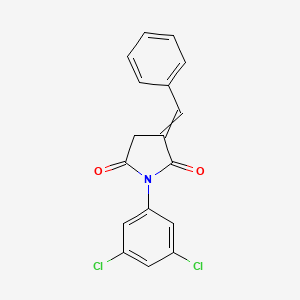
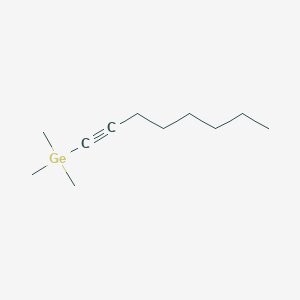



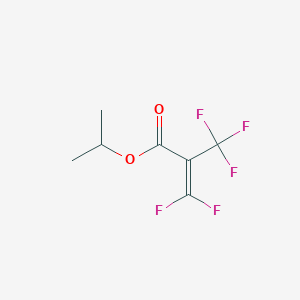
![4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol](/img/structure/B14501504.png)
